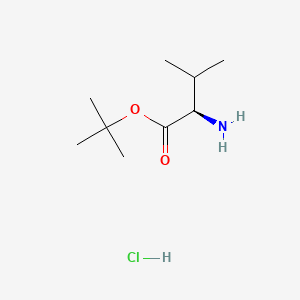

H-D-Val-OtBu.HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

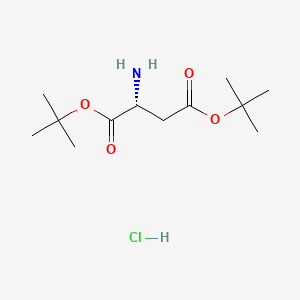

H-D-Val-OtBu.HCl, also known as D-Valine tert-butyl ester hydrochloride salt, is a derivative of the amino acid valine . It has a molecular weight of 209.7 .

Molecular Structure Analysis

The molecular formula of this compound is C9H20ClNO2 . The InChI code is 1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 .Physical and Chemical Properties Analysis

This compound is a solid substance that appears white to off-white . It has a molecular weight of 209.71 . The storage temperature is -20°C for the powder form, with a shelf life of 3 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Aplicaciones Científicas De Investigación

Stereocontrolled Synthesis in Peptidomimetics

H-D-Val-OtBu.HCl has been utilized in the stereocontrolled synthesis of novel peptidomimetics. These compounds, with a [CH(CF3)NH] replacement for a peptide bond, were synthesized using a kinetically controlled aza-Michael addition of chiral alpha-amino acid esters. The process demonstrated strong influence from the solvent, base, stoichiometry, and side-chain, with diastereomeric ratios higher than 11:1 achieved using H-Val-OtBu.HCl (Molteni, Volonterio, & Zanda, 2003).

Nuclear Overhauser Enhancement in Elastin Peptides

This compound is referenced in studies involving Nuclear Overhauser Enhancement (NOE) experiments with elastin peptides. The research focused on the behavior of elastin peptides like HCO-Val1-Pro2-Gly3-Gly4-OMe in various solvents, contributing to the understanding of protein structures and interactions (Khaled & Urry, 1976).

Electroanalytical Performance in Drug Analysis

In the field of pharmaceutical analysis, this compound appears in the context of electroanalytical studies for drug compounds. It's involved in methods like square-wave voltammetry for the determination of drug components in various formulations (Eisele et al., 2014).

Role in Understanding Cardiovascular Risks

Research on plasma homocysteine and methylenetetrahydrofolate reductase mutation in elderly women references this compound. The study contributes to the understanding of cardiovascular risks and genetic factors related to heart diseases (Passaro et al., 2001).

Conformational Characterization in Peptides

The compound has been used in the conformational characterization of terminally blocked peptides. These studies, involving vibrational and electronic circular dichroism, enhance the understanding of peptide structures and their interactions (Yoder et al., 1997).

Investigation in Protein Magnetic Resonance Studies

Magnetic resonance studies of synthetic polypeptides, which include references to this compound, contribute significantly to our understanding of protein structure and function. Such studies have implications in fields ranging from biochemistry to material science (Urry et al., 1975).

Safety and Hazards

The safety information for H-D-Val-OtBu.HCl includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

H-D-Val-OtBu.HCl is a derivative of the amino acid valine . The primary targets of this compound are likely to be the same as those of valine, which plays a crucial role in various biological processes. Valine is an essential amino acid that is used in the biosynthesis of proteins .

Mode of Action

As a valine derivative, this compound may interact with its targets in a similar way to valine. It is known to influence the secretion of anabolic hormones, which are involved in muscle growth and repair . This suggests that this compound may bind to receptors or enzymes that regulate hormone secretion, thereby modulating their activity.

Biochemical Pathways

This compound, like other amino acid derivatives, is thought to influence several biochemical pathways. It has been found to affect the secretion of anabolic hormones, which are involved in various physiological processes such as muscle growth, fuel supply during exercise, and mental performance during stress-related tasks .

Pharmacokinetics

Valine is typically well-absorbed and distributed throughout the body, where it can be metabolized and eventually excreted .

Result of Action

The molecular and cellular effects of this compound are likely to be related to its influence on anabolic hormone secretion. By modulating the activity of these hormones, this compound may help to promote muscle growth, enhance fuel supply during exercise, and improve mental performance during stress-related tasks .

Análisis Bioquímico

Biochemical Properties

H-D-Val-OtBu.HCl plays a role in biochemical reactions as a valine derivative . It is recognized to be beneficial as an ergogenic dietary substance . It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks .

Cellular Effects

This compound has been observed to prevent exercise-induced muscle damage . This suggests that it may have a protective effect on cells, particularly muscle cells, during periods of physical stress .

Temporal Effects in Laboratory Settings

The temporal effects of H-D-Val-OtBuIt is known that the compound is stable under normal conditions and can be stored in a freezer under -20°C .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVQIHTTVPKFS-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104944-18-5 |

Source

|

| Record name | H-D-Val-OtBu hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.